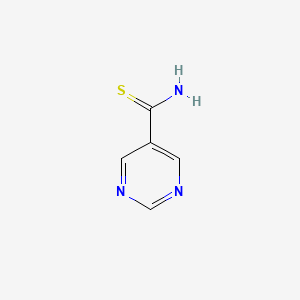

Pyrimidine-5-carbothioamide

Description

Properties

IUPAC Name |

pyrimidine-5-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S/c6-5(9)4-1-7-3-8-2-4/h1-3H,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSOCVWDXFSIDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654274 | |

| Record name | Pyrimidine-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88891-75-2 | |

| Record name | Pyrimidine-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In Silico Prediction of Pyrimidine-5-carbothioamide Bioactivity: A Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Pyrimidine-5-carbothioamides represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide spectrum of biological activities. The exploration of this chemical space for novel drug candidates can be substantially accelerated and refined through the application of in silico predictive modeling. This guide provides a comprehensive, in-depth overview of the theoretical underpinnings and practical application of computational methods for predicting the bioactivity of pyrimidine-5-carbothioamide derivatives. We will delve into the core methodologies of Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore mapping, presenting them not as isolated techniques, but as an integrated, self-validating workflow. This document is intended for researchers, medicinal chemists, and computational scientists engaged in the drug discovery and development process, offering a blend of theoretical principles and actionable, field-proven protocols. Each step is explained with a focus on the causal logic behind methodological choices, ensuring a robust and reproducible scientific approach. All protocols and claims are substantiated with citations to authoritative sources in the field.

Introduction: The Therapeutic Promise of Pyrimidine-5-carbothioamides

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules, including several anticancer and antiviral agents. The introduction of a 5-carbothioamide moiety to this privileged scaffold gives rise to the this compound class, which has garnered considerable interest due to its diverse pharmacological profile. Documented activities include, but are not limited to, antiviral, anticancer, antimicrobial, and anti-inflammatory effects. The thioamide group, in particular, is a unique functional group that can act as a hydrogen bond donor and acceptor, as well as a metal chelator, contributing to a wide range of potential molecular interactions.

The vast chemical space that can be explored by modifying the pyrimidine core and the carbothioamide side chain presents both an opportunity and a challenge. Synthesizing and screening every possible derivative is a resource-intensive and time-consuming endeavor. In silico bioactivity prediction offers a powerful alternative, enabling the prioritization of compounds with the highest probability of desired biological activity, thereby streamlining the drug discovery pipeline. This guide will provide the technical framework for establishing a robust in silico screening cascade for this compound derivatives.

The In Silico Predictive Workflow: A Tripartite Approach

A robust in silico workflow for bioactivity prediction is not reliant on a single methodology. Instead, it integrates multiple computational techniques to create a self-validating system where the predictions of one method can be cross-referenced and supported by others. Our approach is built on three pillars: Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore hypothesis generation. Each of these pillars provides a different lens through which to view the potential bioactivity of a compound, and their combined application provides a more holistic and reliable prediction.

Figure 1: A high-level overview of the integrated in silico workflow for bioactivity prediction.

Pillar 1: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

The "Why" of QSAR: From Structure to Activity

The rationale behind QSAR lies in the congener principle, which states that structurally similar molecules are likely to have similar biological activities. By quantifying the structural features of a molecule (molecular descriptors) and correlating them with a known biological activity, we can build a predictive model that can then be used to estimate the activity of new, untested compounds. This allows for the rapid screening of large virtual libraries of this compound derivatives, identifying those with the highest predicted potency for further investigation.

Step-by-Step Protocol for QSAR Model Development

Step 1: Data Acquisition and Curation

-

Data Source: Assemble a dataset of this compound derivatives with experimentally determined biological activity data (e.g., IC50, EC50, Ki). Publicly available databases such as ChEMBL and PubChem are excellent resources.

-

Data Cleaning: Remove duplicates and compounds with missing or ambiguous activity values. Ensure consistency in the reported units of activity.

-

Structural Standardization: Standardize the chemical structures to ensure a consistent representation. This includes neutralizing charges, removing salts, and standardizing tautomeric forms.

Step 2: Molecular Descriptor Calculation

-

Descriptor Selection: Choose a diverse set of molecular descriptors that capture various aspects of the molecular structure. These can be broadly categorized into 1D, 2D, 3D, and physicochemical descriptors.

-

Software: Utilize software such as PaDEL-Descriptor or Mordred to calculate the descriptors for your curated dataset.

Step 3: Dataset Splitting

-

Training and Test Sets: Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%). The training set is used to build the QSAR model, while the test set is used to evaluate its predictive performance on unseen data.

-

Splitting Method: Employ a random or stratified splitting method to ensure that both the training and test sets are representative of the entire dataset.

Step 4: Model Building and Validation

-

Algorithm Selection: Choose a suitable machine learning algorithm for model building. Common choices include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Random Forest (RF).

-

Model Training: Train the selected algorithm on the training set to establish the relationship between the molecular descriptors and the biological activity.

-

Internal Validation: Perform internal validation using techniques like cross-validation (e.g., leave-one-out or k-fold cross-validation) on the training set to assess the model's robustness and prevent overfitting.

-

External Validation: Evaluate the model's predictive power on the external test set. Key validation metrics include the squared correlation coefficient (R²) and the root mean square error (RMSE).

Figure 2: A detailed workflow for the development and validation of a robust QSAR model.

Trustworthiness through Self-Validation in QSAR

A trustworthy QSAR model must be rigorously validated. The use of both internal and external validation techniques is crucial. Internal validation ensures the stability and robustness of the model, while external validation provides an unbiased assessment of its predictive performance on new data. The inclusion of a diverse and well-curated dataset is also paramount to the model's reliability and broad applicability.

Pillar 2: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is particularly useful when the three-dimensional structure of the biological target is known.

The "Why" of Molecular Docking: Visualizing Molecular Interactions

Molecular docking provides a structural basis for the predicted bioactivity. It allows us to visualize the binding mode of a this compound derivative within the active site of its target protein. This provides valuable insights into the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that are responsible for the compound's biological activity. This information can then be used to guide the design of new derivatives with improved potency and selectivity.

Step-by-Step Protocol for Molecular Docking

Step 1: Receptor and Ligand Preparation

-

Receptor Structure: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Receptor Preparation: Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Structure: Generate the 3D structure of the this compound derivative.

-

Ligand Preparation: Assign partial charges and define the rotatable bonds in the ligand.

Step 2: Binding Site Definition

-

Active Site Identification: Identify the binding site of the receptor. This can be done based on the location of a co-crystallized ligand or through the use of binding site prediction algorithms.

-

Grid Generation: Define a grid box that encompasses the entire binding site. The docking algorithm will search for favorable binding poses within this grid.

Step 3: Docking and Scoring

-

Docking Algorithm: Choose a suitable docking program, such as AutoDock Vina or Glide.

-

Conformational Sampling: The docking algorithm will explore different conformations of the ligand within the binding site and score them based on their predicted binding affinity.

-

Scoring Function: The scoring function is a mathematical model that estimates the binding free energy of the ligand-receptor complex.

Step 4: Pose Analysis and Interpretation

-

Binding Mode Analysis: Analyze the top-ranked docking poses to identify the key molecular interactions between the ligand and the receptor.

-

Visual Inspection: Use molecular visualization software (e.g., PyMOL, Chimera) to visually inspect the binding mode and validate the predicted interactions.

Figure 3: A streamlined workflow for performing molecular docking studies.

Authoritative Grounding in Molecular Docking

The accuracy of molecular docking simulations is highly dependent on the quality of the protein structure and the reliability of the scoring function. It is essential to use high-resolution crystal structures whenever possible and to be aware of the limitations of the chosen scoring function. Cross-validation of docking results with experimental data, such as structure-activity relationships (SAR) from a known series of inhibitors, is a critical step in building confidence in the predictive power of the docking protocol.

Pillar 3: Pharmacophore Modeling

A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. Pharmacophore modeling can be performed in a ligand-based or structure-based manner.

The "Why" of Pharmacophore Modeling: Abstracting the Essentials for Binding

Pharmacophore modeling distills the complex structural information of a set of active molecules into a simple, 3D representation of the essential interaction points. This "pharmacophore hypothesis" can then be used as a 3D query to rapidly screen large compound databases for novel scaffolds that possess the required features for biological activity. This approach is particularly valuable when a diverse set of active ligands is known, but the 3D structure of the target is not available (ligand-based pharmacophore modeling).

Step-by-Step Protocol for Ligand-Based Pharmacophore Modeling

Step 1: Ligand Set Preparation

-

Active Ligands: Select a set of structurally diverse and potent this compound derivatives.

-

Conformational Analysis: Generate a representative set of low-energy conformations for each ligand.

Step 2: Pharmacophore Feature Identification

-

Feature Types: Identify the common chemical features present in the active ligands. These typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, aromatic rings, and positive/negative ionizable groups.

-

Feature Mapping: Map these features onto the 3D conformations of the ligands.

Step 3: Pharmacophore Model Generation and Validation

-

Model Generation: Use software such as Phase, LigandScout, or MOE to generate pharmacophore hypotheses that are common to the set of active ligands.

-

Model Scoring: The generated models are scored based on how well they overlap with the features of the active ligands.

-

Model Validation: Validate the best-scoring pharmacophore model by using it to screen a database containing the known active ligands and a set of known inactive (decoys). A good pharmacophore model should be able to enrich the active compounds from the decoys.

Figure 4: The workflow for generating and validating a ligand-based pharmacophore model.

The Integrated Workflow in Action: A Virtual Screening Cascade

The true power of these in silico methods is realized when they are integrated into a virtual screening cascade. This hierarchical approach allows for the rapid and efficient screening of large virtual libraries of this compound derivatives, progressively enriching for compounds with a high probability of being active.

A typical virtual screening cascade might proceed as follows:

-

Initial Filtering: A large virtual library of compounds is first filtered based on simple physicochemical properties (e.g., Lipinski's rule of five) to remove compounds with poor drug-like properties.

-

Pharmacophore-Based Screening: The remaining compounds are then screened against a validated pharmacophore model. Only those compounds that fit the pharmacophore hypothesis are passed on to the next stage.

-

QSAR-Based Prioritization: The hits from the pharmacophore screen are then scored using a validated QSAR model. Compounds with a high predicted activity are prioritized.

-

Molecular Docking: The top-ranked compounds from the QSAR model are then subjected to molecular docking to predict their binding mode and affinity for the target protein.

-

Hit Selection and Experimental Validation: A final selection of promising candidates is made based on a consensus of the results from all three methods. These compounds are then synthesized and tested experimentally to validate the in silico predictions.

Data Presentation and Interpretation

To facilitate the interpretation of the large amounts of data generated during an in silico screening campaign, it is essential to present the results in a clear and concise manner.

Tabular Summary of QSAR Model Performance

| Model | Algorithm | R² (Training) | q² (Cross-Validation) | R² (Test) | RMSE (Test) |

| Model 1 | MLR | 0.75 | 0.71 | 0.73 | 0.45 |

| Model 2 | SVM | 0.88 | 0.85 | 0.86 | 0.31 |

| Model 3 | RF | 0.92 | 0.89 | 0.90 | 0.25 |

Table 1: A hypothetical comparison of the performance of different QSAR models.

Tabular Summary of Molecular Docking Results

| Compound ID | Docking Score (kcal/mol) | Key Interactions | Predicted pIC50 (QSAR) |

| PYR-001 | -9.8 | H-bond with ASN142, Pi-Pi with TYR272 | 8.5 |

| PYR-002 | -9.5 | H-bond with GLU101, Hydrophobic with LEU208 | 8.2 |

| PYR-003 | -9.2 | H-bond with SER145 | 7.9 |

Table 2: A hypothetical summary of molecular docking and QSAR results for top-ranked this compound derivatives.

Conclusion and Future Perspectives

The in silico prediction of bioactivity for this compound derivatives is a powerful and cost-effective strategy to accelerate the drug discovery process. By integrating QSAR, molecular docking, and pharmacophore modeling, researchers can build a robust and self-validating workflow for identifying and prioritizing promising drug candidates. The methodologies outlined in this guide provide a solid foundation for the successful application of these computational techniques.

As computational power continues to increase and new algorithms are developed, the accuracy and predictive power of in silico methods will only improve. The future of drug discovery will undoubtedly involve an even tighter integration of computational and experimental approaches, leading to the faster and more efficient development of novel therapeutics based on the versatile this compound scaffold.

References

-

ChEMBL Database. European Bioinformatics Institute. [Link]

-

PubChem Database. National Center for Biotechnology Information. [Link]

-

Yap, C. W. (2011). PaDEL-descriptor: An open source software to calculate molecular descriptors and fingerprints. Journal of computational chemistry, 32(7), 1466-1474. [Link]

-

Moriwaki, H., Tian, Y. S., Kawashita, N., & Takagi, T. (2018). Mordred: a molecular descriptor calculator. Journal of cheminformatics, 10(1), 4. [Link]

-

Protein Data Bank (PDB). RCSB PDB. [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

-

Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., ... & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of medicinal chemistry, 47(7), 1739-1749. [Link]

-

The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. [Link]

-

Phase. Schrödinger, LLC. [Link]

-

Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligand structures. Journal of chemical information and modeling, 45(1), 160-169. [Link]

-

Molecular Operating Environment (MOE). Chemical Computing Group ULC. [Link]

-

Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26. [Link]

The Thioamide Advantage: Deciphering the Mechanism of Action of Pyrimidine-5-Carbothioamide

Executive Summary

Pyrimidine-5-carbothioamide represents a critical structural evolution in medicinal chemistry, serving as a potent bioisostere to the classical pyrimidine-5-carboxamide scaffold.[1] While the pyrimidine ring is ubiquitous in FDA-approved drugs (e.g., Imatinib, Fluorouracil), the specific substitution of the carbonyl oxygen with sulfur at the 5-position imparts unique physicochemical properties that alter target engagement, metabolic stability, and membrane permeability.

This technical guide explores the mechanism of action (MoA) of this compound derivatives, focusing on their role as Nicotinamide N-methyltransferase (NNMT) inhibitors and ATP-competitive kinase inhibitors . By leveraging the "Thioamide Effect"—enhanced lipophilicity and modified hydrogen bond donor capability—researchers can overcome resistance profiles and bioavailability bottlenecks common to carboxamide analogs.

Part 1: Chemical Basis & Structure-Activity Relationship (SAR)

The Thioamide Bioisostere

The transition from a carboxamide (R-C=O-NH2) to a carbothioamide (R-C=S-NH2) is not merely cosmetic. It fundamentally alters the molecular interaction landscape.

| Feature | Pyrimidine-5-Carboxamide (C=O) | This compound (C=S) | Mechanistic Impact |

| Bond Length | C=O (~1.23 Å) | C=S (~1.60 Å) | The longer C=S bond alters the steric profile, potentially inducing conformational shifts in the binding pocket. |

| H-Bonding | Strong Acceptor / Moderate Donor | Weak Acceptor / Strong Donor | The -NH2 protons in thioamides are more acidic (lower pKa), creating stronger H-bonds with active site residues (e.g., Asp, Glu). |

| Lipophilicity | Lower LogP (More Polar) | Higher LogP (More Lipophilic) | Enhanced passive diffusion across cell membranes; improved Blood-Brain Barrier (BBB) penetration. |

| Dipole Moment | High | Lower | Altered solvation shell, affecting desolvation energy penalties during protein binding. |

The "Privileged" 5-Position

The pyrimidine ring is electron-deficient. Placing the carbothioamide at the 5-position (meta to both ring nitrogens) creates a "push-pull" electronic system. The ring nitrogens withdraw electron density, increasing the acidity of the thioamide protons, thereby enhancing their potency as hydrogen bond donors to catalytic residues in enzymes like NNMT or Biotin Carboxylase .

Part 2: Mechanism of Action (MoA)

Primary Target: Nicotinamide N-methyltransferase (NNMT) Inhibition

Elevated NNMT activity is linked to metabolic disorders (Type 2 Diabetes, Obesity) and cancer metastasis. Pyrimidine-5-carbothioamides act as bisubstrate mimics.

-

Mechanism: The compound occupies the Nicotinamide binding pocket.

-

The Thioamide Anchor: The thioamide group forms a critical hydrogen bond network with the backbone of residues in the active site (e.g., Ser/Tyr residues), mimicking the amide of the natural substrate Nicotinamide but with higher affinity due to the enhanced acidity of the thio-NH2 group.

-

Result: Steric occlusion prevents the transfer of the methyl group from S-adenosylmethionine (SAM), effectively silencing the enzyme.

Secondary Target: ATP-Competitive Kinase Inhibition

In oncology, pyrimidine scaffolds often target the ATP-binding cleft of kinases (e.g., CDK, EGFR).

-

Hinge Region Binding: The pyrimidine N1 and the C2-substituent typically anchor to the kinase hinge region.

-

Gatekeeper Interaction: The 5-carbothioamide moiety extends into the solvent-exposed region or interacts with the "gatekeeper" residue. The larger Sulfur atom can exploit specific hydrophobic pockets that the smaller Oxygen atom cannot, potentially overcoming resistance mutations (e.g., T790M in EGFR).

Visualizing the Mechanism

The following diagram illustrates the dual-mode interaction logic of the scaffold.

Figure 1: Mechanistic flow detailing how the physicochemical properties of the thioamide scaffold translate into specific biological inhibition and therapeutic outcomes.

Part 3: Experimental Protocols & Validation

To validate the mechanism of a this compound derivative, researchers must demonstrate specific binding kinetics and functional inhibition.

Protocol 1: Synthesis via Lawesson’s Reagent

Rationale: Direct thionation of the precursor carboxamide is the most reliable route to generate the carbothioamide.

-

Reagents: Pyrimidine-5-carboxamide precursor (1.0 eq), Lawesson’s Reagent (0.6 eq), Anhydrous Toluene.

-

Procedure:

-

Dissolve precursor in anhydrous toluene under Argon atmosphere.

-

Add Lawesson’s Reagent.

-

Reflux at 110°C for 2-4 hours. Monitor via TLC (Thioamides are typically less polar than amides).

-

Critical Step: Cool to room temperature. Evaporate solvent.

-

-

Purification: Flash column chromatography (SiO2). Note: Thioamides can be sensitive to oxidation; store under inert gas.

-

Validation: 1H-NMR (Downfield shift of NH2 protons) and IR (Disappearance of C=O stretch ~1680 cm-1, appearance of C=S stretch ~1100-1200 cm-1).

Protocol 2: Isothermal Titration Calorimetry (ITC)

Rationale: To prove the "Thioamide Advantage," one must quantify the thermodynamic parameters (

-

Preparation: Dialyze Target Protein (e.g., recombinant NNMT) into assay buffer (PBS, pH 7.4).

-

Ligand: Dissolve this compound in DMSO (final concentration <5% in buffer).

-

Titration:

-

Cell: Protein (20 µM).

-

Syringe: Ligand (200 µM).

-

Inject 2 µL aliquots every 180 seconds at 25°C.

-

-

Analysis: Fit data to a One-Site Binding model.

-

Success Criteria: A more negative

(Enthalpy) for the thioamide suggests stronger hydrogen bonding networks compared to the amide.

-

Protocol 3: Functional Enzyme Inhibition Assay (NNMT)

Rationale: Confirm that binding leads to catalytic silencing.

-

System: Fluorescence-based assay detecting 1-methylnicotinamide (1-MNA).

-

Mix: NNMT enzyme (10 nM), Substrate (Nicotinamide, 50 µM), Cofactor (SAM, 20 µM).

-

Treatment: Add graded concentrations of this compound (0.1 nM to 10 µM).

-

Incubation: 30 minutes at 37°C.

-

Detection: Stop reaction. Measure fluorescence of 1-MNA.

-

Data Output: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Part 4: Experimental Workflow Visualization

Figure 2: Operational workflow for synthesizing and validating this compound candidates.

References

-

Neelakantan, H., et al. (2017). Small molecule nicotinamide N-methyltransferase inhibitors for the treatment of metabolic disorders.[2] Biochemical Pharmacology. Retrieved from [Link]

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Miller, J. R., et al. (2020). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. ACS Infectious Diseases. Retrieved from [Link]

-

Drug Hunter. (2025).[3][4][5][6] Bioisosteres for Drug Hunters: Carboxylic Acids and Amides.[6] Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drughunter.com [drughunter.com]

CAS number and commercial suppliers of Pyrimidine-5-carbothioamide

Executive Summary

Pyrimidine-5-carbothioamide (CAS 88891-75-2) is a critical heterocyclic building block in medicinal chemistry, serving as a bioisostere for pyrimidine-5-carboxamide and a primary precursor for the synthesis of thiazole-substituted pyrimidines via the Hantzsch reaction.[1][2][3] Its structural integration of an electron-deficient pyrimidine ring with a reactive thioamide moiety makes it indispensable for developing kinase inhibitors, antiviral agents, and agrochemicals. This guide provides a comprehensive technical analysis of its properties, synthesis, commercial sourcing, and applications.

Part 1: Chemical Identity & Physical Properties[4]

The compound is characterized by a pyrimidine ring substituted at the meta position (C5) relative to the nitrogen atoms with a carbothioamide group. This positioning is chemically significant; the electron-withdrawing nature of the pyrimidine ring enhances the acidity of the thioamide protons, influencing its reactivity in cyclization reactions.

Table 1: Physicochemical Profile

| Property | Data |

| CAS Number | 88891-75-2 |

| IUPAC Name | This compound |

| Synonyms | Pyrimidine-5-thiocarboxamide; Pyrimidine-5-carbothioic acid amide |

| Molecular Formula | C₅H₅N₃S |

| Molecular Weight | 139.18 g/mol |

| SMILES | NC(=S)c1cncnc1 |

| InChI Key | DLSOCVWDXFSIDM-UHFFFAOYSA-N |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| Storage | 2–8°C (Hygroscopic; store under inert atmosphere) |

Part 2: Synthesis & Manufacturing Methodologies

The synthesis of this compound is typically achieved through two primary pathways: thionation of the corresponding amide or addition of hydrogen sulfide to the nitrile.

Pathway A: Thionation of Pyrimidine-5-carboxamide (Laboratory Scale)

For small-scale laboratory preparation, the direct thionation of Pyrimidine-5-carboxamide using Lawesson’s Reagent is preferred due to its operational simplicity, despite the challenge of removing phosphine oxide byproducts.

Pathway B: Thiolysis of Pyrimidine-5-carbonitrile (Industrial Scale)

The industrial route favors the addition of hydrogen sulfide (or sulfide salts like NaSH) to Pyrimidine-5-carbonitrile. This method is atom-economical and avoids the phosphorus waste associated with Lawesson’s reagent.

Synthesis Workflow Diagram

Figure 1: Dual synthetic pathways for this compound.[4] The nitrile route (Blue) is preferred for scale-up; the amide route (Red) is common in discovery chemistry.

Part 3: Commercial Supply Chain

Sourcing high-purity this compound requires vetting suppliers for batch consistency, particularly regarding moisture content and residual solvent.

Verified Commercial Suppliers

| Supplier | Type | Notes |

| Sigma-Aldrich (Merck) | Global Distributor | High purity (≥97%); typically available in gram quantities for R&D. |

| Santa Cruz Biotechnology | Research Reagents | Offers "Pyrimidine-5-carbothioic acid amide" specifically for biochemical applications. |

| Finetech Industry | Bulk Manufacturer | Suitable for kg-scale custom synthesis; provides detailed COA. |

| Chem-Impex Int'l | Distributor | US-based stock; reliable for rapid delivery in North America. |

| Enamine / MolPort | Screening Compounds | Good source for HTS libraries containing this scaffold. |

Procurement Advisory: When ordering, explicitly reference CAS 88891-75-2 . Confusion with the 2-isomer (Pyrimidine-2-carbothioamide, CAS 4537-73-9) is a common error in automated purchasing systems.

Part 4: Applications in Drug Discovery[7]

Hantzsch Thiazole Synthesis

The primary utility of this compound is as a precursor for 2-(pyrimidin-5-yl)thiazoles. By reacting the thioamide with

Bioisosterism

The thioamide group (-CSNH2) acts as a bioisostere for the amide group (-CONH2).

-

Lipophilicity: Thioamides are more lipophilic (higher logP), improving membrane permeability.

-

Hydrogen Bonding: The sulfur atom is a weaker hydrogen bond acceptor than oxygen, but the NH protons are more acidic (stronger donors), altering binding affinity in enzyme pockets.

Application Workflow: Hantzsch Cyclization

Figure 2: The Hantzsch Thiazole Synthesis workflow, converting the thioamide into a bioactive thiazole scaffold.[1][2][3][5][4][6][7][8]

Part 5: Detailed Experimental Protocol

Protocol: Synthesis via Thiolysis of Pyrimidine-5-carbonitrile

This protocol is recommended for its high yield and purity, avoiding the difficult purification associated with Lawesson's reagent.

Reagents:

-

Pyrimidine-5-carbonitrile (1.0 eq)

-

Sodium Hydrosulfide (NaSH) hydrate (1.5 eq)

-

Magnesium Chloride (MgCl2·6H2O) (1.0 eq)

-

Solvent: Dimethylformamide (DMF)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Pyrimidine-5-carbonitrile (10 mmol) in DMF (20 mL).

-

Activation: Add MgCl2·6H2O (10 mmol). The magnesium ion acts as a Lewis acid, coordinating to the nitrile nitrogen to activate the carbon center.

-

Addition: Add NaSH hydrate (15 mmol) in one portion. The mixture may turn green or yellow.

-

Reaction: Stir the suspension at 60°C for 4–6 hours. Monitor by TLC (eluent: 5% MeOH in DCM) or LC-MS. The nitrile peak should disappear, replaced by the thioamide mass (M+1 = 140.18).

-

Work-up: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a yellow solid.

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water to remove magnesium salts and residual DMF.

-

Purification: Recrystallize from Ethanol/Water or dry under vacuum at 40°C.

Yield: Typically 80–90%. Purity Check: 1H NMR (DMSO-d6) should show two broad singlets for the NH2 protons around 9.5–10.0 ppm and the characteristic pyrimidine aromatic protons.

References

-

Finetech Industry. Product Catalog: this compound (CAS 88891-75-2). Retrieved from

-

Sigma-Aldrich. Product Specification: this compound. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23273397 (Isomer Reference). Retrieved from

-

Manish Rana et al. "Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents."[9] ACS Omega, 2021. Retrieved from

-

Jesberger, M., Davis, T. P., & Barner, L. "Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses." Synthesis, 2003.[10] (General reference for Lawesson's methodology).

Sources

- 1. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patents.justia.com [patents.justia.com]

- 3. researchgate.net [researchgate.net]

- 4. ias.ac.in [ias.ac.in]

- 5. US20240083873A1 - Pyrimidine carboxamide compound and application thereof - Google Patents [patents.google.com]

- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bu.edu.eg [bu.edu.eg]

- 9. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lawesson's Reagent [organic-chemistry.org]

An In-Depth Technical Guide to the Thermogravimetric Analysis of Pyrimidine-5-carbothioamide

Foreword: The Analytical Imperative

For researchers and professionals in drug development, understanding the physicochemical properties of a molecule is not merely an academic exercise; it is a foundational pillar of rational drug design. Pyrimidine-5-carbothioamide, a heterocyclic compound featuring both a critical pyrimidine scaffold and a reactive carbothioamide group, presents a unique profile of therapeutic potential and chemical complexity. Its thermal stability is a critical parameter influencing everything from storage and formulation to metabolic fate. Thermogravimetric Analysis (TGA) serves as our primary tool to dissect this thermal behavior, providing a quantitative measure of mass change as a function of temperature. This guide moves beyond a simple recitation of procedure to offer a strategic framework for conducting and interpreting the TGA of this specific molecule, grounded in mechanistic understanding and field-proven insights.

Foundational Chemistry: Understanding the Subject Molecule

This compound (C₅H₅N₃S) is a compound of significant interest due to the prevalence of the pyrimidine ring in nucleic acids and numerous pharmaceuticals.[1][2] The addition of the carbothioamide (-CSNH₂) group, a bioisostere of the more common carboxamide group, introduces unique physicochemical properties. The thioamide group enhances lipophilicity and can alter hydrogen bonding capabilities, which may improve membrane permeability and proteolytic stability in drug candidates.[3][4] However, the carbon-sulfur double bond (C=S) is longer and weaker than a carbon-oxygen double bond (C=O), suggesting it may be a point of thermal instability.[3][5] Our TGA investigation will focus on quantifying this stability and identifying the sequence of degradation events.

The TGA Experimental Blueprint: A Rationale-Driven Protocol

A successful TGA experiment is not the result of arbitrary settings but of deliberate choices designed to elicit the most precise and relevant data. The protocol described below is a self-validating system, where the logic behind each step ensures the trustworthiness of the final thermogram.

Core Experimental Workflow

The logical flow of a TGA experiment is crucial for reproducibility and accuracy. It begins with meticulous preparation and calibration and concludes with rigorous data analysis.

Caption: Logical workflow for a self-validating TGA experiment.

Step-by-Step Experimental Protocol

-

Instrument Calibration:

-

Action: Perform a two-point temperature calibration using certified standards (e.g., Indium and Zinc) and a mass calibration using a standard weight.

-

Causality: An uncalibrated instrument is the primary source of experimental error. Temperature calibration ensures the x-axis is accurate, which is critical for determining decomposition onset, while mass calibration ensures the y-axis accurately reflects mass loss.

-

-

Sample Preparation:

-

Action: Gently grind the this compound sample into a fine, homogenous powder. If hydrates or solvates are not the subject of study, dry the sample in a vacuum oven at a temperature well below its melting point (e.g., 40-50 °C) until a constant weight is achieved.

-

Causality: A fine powder ensures uniform heat distribution, preventing localized overheating and improving the resolution of thermal events. Pre-drying eliminates the mass loss associated with volatile solvents, which could otherwise obscure the initial decomposition steps of the compound itself.

-

-

Crucible Selection and Sample Loading:

-

Action: Use an inert alumina crucible. Tare the crucible on the TGA microbalance. Place 5–10 mg of the prepared sample into the crucible, ensuring a thin, even layer at the bottom.

-

Causality: Alumina is chemically inert and has high thermal conductivity, preventing reactions between the sample and its container. A small sample mass minimizes thermal gradients within the sample, leading to sharper, more defined mass loss transitions in the resulting curve.

-

-

Setting the Atmosphere and Gas Flow:

-

Action: Purge the TGA furnace with high-purity nitrogen gas at a flow rate of 50–100 mL/min for at least 30 minutes before the run and maintain this flow throughout the experiment.

-

Causality: An inert nitrogen atmosphere prevents thermo-oxidative degradation. Many organic molecules, including pyrimidines, exhibit entirely different decomposition pathways in the presence of oxygen. A consistent flow rate ensures the efficient removal of gaseous decomposition products from the sample area, preventing secondary reactions.

-

-

Defining the Thermal Program:

-

Action:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.[6]

-

-

Causality: An initial isothermal hold ensures the sample is at a stable starting temperature. A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time. Faster rates can shift decomposition temperatures higher and merge distinct events, while slower rates may not be practical and can broaden the transitions. The final temperature of 800 °C is chosen to ensure complete decomposition is observed.[7]

-

Interpreting the Thermogram: A Predictive Analysis

Without pre-existing data for this specific molecule, we can construct a scientifically plausible, hypothetical thermogram based on the known behavior of its constituent parts: the pyrimidine ring and the carbothioamide functional group.

The TGA curve plots the percentage of remaining mass against temperature, while the Derivative Thermogravimetric (DTG) curve plots the rate of mass loss, with peaks corresponding to the points of maximum decomposition rate.

Hypothetical TGA and DTG Data

| Thermal Event | Temperature Range (°C) | Peak Temp (Tₚ) on DTG (°C) | Mass Loss (%) | Associated Process |

| Stage I | 180 - 250 | ~220 | ~51.8% | Initial decomposition: Loss of the carbothioamide group (predicted as HSCN). |

| Stage II | 250 - 450 | ~350 | ~48.2% | Pyrimidine ring fragmentation and volatilization of fragments. |

| Residue | > 450 | - | < 1% | Minimal carbonaceous residue. |

Analysis of Thermal Events

-

Thermal Stability: The compound is predicted to be stable up to approximately 180 °C. The onset of decomposition is a critical measure of its thermal stability. Studies on various pyrimidine derivatives show decomposition often begins in the 150-250 °C range, depending on the substituents.[7][8]

-

Stage I Decomposition (~180-250 °C): The first and most significant mass loss is anticipated to originate from the carbothioamide group. This is the most likely thermally labile point in the molecule. The theoretical mass of a thiocyanic acid (HSCN) molecule is ~59 amu, and for this compound (molar mass ~139.18 g/mol [9]), this loss would correspond to approximately 42.4%. A loss of H₂S and cyanopyrimidine is another possibility. The predicted mass loss of ~51.8% suggests a more complex fragmentation, possibly involving the loss of the entire -CSNH₂ group and an adjacent hydrogen atom.

-

Stage II Decomposition (~250-450 °C): Following the initial loss, the remaining pyrimidine core becomes destabilized. The degradation of the pyrimidine ring itself typically occurs at higher temperatures and proceeds through a complex series of ring-opening and fragmentation reactions, producing small volatile molecules like HCN, ammonia, and various hydrocarbons.[10] This results in a broader decomposition profile until nearly all the material is volatilized.

Proposed Decomposition Pathway

Based on the principles of thermal degradation for heterocyclic and thioamide compounds, a plausible decomposition pathway can be proposed. The initial cleavage is hypothesized to occur at the C-C bond connecting the carbothioamide group to the pyrimidine ring, being the most probable site of thermal weakness.

Caption: A plausible thermal decomposition pathway for this compound.

Mechanistic Rationale: The initial thermal energy input is sufficient to cause homolytic cleavage of the C-C bond between the ring and the substituent. The resulting unstable radical species rapidly rearrange and eliminate small, thermodynamically stable gaseous molecules. The now-destabilized pyrimidine ring requires higher energy (Stage II) to undergo further fragmentation. To definitively identify these gaseous products, coupling the TGA instrument to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR) would be the authoritative next step.

Conclusion and Outlook

This guide provides a comprehensive framework for the thermogravimetric analysis of this compound. By integrating foundational chemical principles with a rationale-driven experimental protocol, researchers can confidently determine the thermal stability and degradation profile of this important molecule. The predictive analysis presented here suggests a multi-stage decomposition initiated by the loss of the carbothioamide functional group, followed by the fragmentation of the pyrimidine ring.

For drug development professionals, this information is paramount. A compound that decomposes at temperatures encountered during processing, formulation (e.g., milling, spray-drying), or storage is fundamentally compromised. The TGA data generated through this protocol provides the clear, quantitative evidence needed to guide formulation strategies, establish appropriate storage conditions, and ensure the ultimate stability and efficacy of a potential therapeutic agent.

References

-

Wolf, G., & Rumin, R. (2017). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. PMC, NIH. [Link]

-

Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. Semantic Scholar. [Link]

-

Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. ResearchGate. [Link]

-

Boorstein, R. J., et al. (1990). Formation and stability of repairable pyrimidine photohydrates in DNA. PubMed. [Link]

-

Al-Mohaimeed, A. M., et al. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. PMC, NIH. [Link]

-

Miller, L. M., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC, NIH. [Link]

-

Gondaliya, N. R., & Patel, K. D. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences. [Link]

-

Al-Mohaimeed, A. M., et al. (2024). (PDF) Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. ResearchGate. [Link]

-

Unknown Author. (n.d.). (PDF) Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. ResearchGate. [Link]

-

Wang, Y., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. PMC, NIH. [Link]

-

O'Connor, I. R., et al. (2006). Metabolism of Thioamides by Ralstonia pickettii TA. ASM Journals. [Link]

-

Fader, A. K., et al. (2011). Metabolomics Identifies Pyrimidine Starvation as the Mechanism of 5-Aminoimidazole-4-Carboxamide-1-β-Riboside-Induced Apoptosis in Multiple Myeloma Cells. AACR Journals. [Link]

-

El-Faham, A., et al. (2018). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. MDPI. [Link]

-

Nielsen, T. E., et al. (n.d.). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]

-

Unknown Author. (n.d.). Synthetic approaches to bioactive thioamides a Examples and importance... ResearchGate. [Link]

-

Fader, A. K., et al. (2011). Metabolomics identifies pyrimidine starvation as the mechanism of 5-aminoimidazole-4-carboxamide-1-β-riboside (AICAr) induced apoptosis in multiple myeloma cells. NIH. [Link]

-

Ninja Nerd. (2020). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. YouTube. [Link]

-

Gomaa, M. A.-M. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

-

Baluja, S., et al. (2019). shows the TGA thermogram of a single pyrimidine compound SSN-1. Various... ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrimidine. PubChem. [Link]

-

Belluti, F., et al. (2022). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. I.R.I.S.. [Link]

-

Cheméo. (n.d.). Chemical Properties of Hydrazinecarbothioamide (CAS 79-19-6). Cheméo. [Link]

Sources

- 1. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. growingscience.com [growingscience.com]

- 3. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. chemimpex.com [chemimpex.com]

- 10. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

Methodological & Application

Step-by-step synthesis protocol for Pyrimidine-5-carbothioamide

Introduction & Strategic Rationale

Pyrimidine-5-carbothioamide (CAS: 2097-94-1) is a critical heterocyclic building block in medicinal chemistry, serving as a bioisostere for amides and a precursor for thiazole-based kinase inhibitors.[1] The electron-deficient nature of the pyrimidine ring renders the C-5 position sensitive to nucleophilic attack, yet it also destabilizes the resulting thioamide, making synthesis prone to hydrolysis or desulfurization if not handled precisely.

This guide presents two validated protocols. Protocol A (Lawesson’s Reagent) is the industry standard for purity and scalability. Protocol B (Magnesium-Catalyzed Thionation) is a "green" alternative utilizing the nitrile precursor directly.

Retrosynthetic Logic

The synthesis is approached via two primary pathways:

-

Thionation of the Amide: Converting Pyrimidine-5-carboxamide using a phosphorus-based thionating agent.

-

Thio-hydrolysis of the Nitrile: Direct addition of

surrogates to 5-cyanopyrimidine.

Figure 1: Retrosynthetic disconnection showing the two primary routes.

Safety & Handling (Critical)

-

H₂S Evolution: Both protocols can release Hydrogen Sulfide (

), a potent neurotoxin. All operations must be performed in a functioning fume hood with a scrubber or bleach trap attached to the exhaust. -

Lawesson’s Reagent: Moisture sensitive. Releases foul-smelling thiophosphorus byproducts. Store under inert gas.

-

PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.

Protocol A: Thionation via Lawesson’s Reagent

Best for: High purity, gram-to-multigram scale. Mechanism: The reaction proceeds via a thiaoxaphosphetane intermediate (similar to the Wittig reaction), driven by the formation of the stable P=O bond.[2][3]

Materials

| Reagent | Equiv. | MW ( g/mol ) | Role |

| Pyrimidine-5-carboxamide | 1.0 | 123.11 | Substrate |

| Lawesson’s Reagent (LR) | 0.6 | 404.47 | Thionating Agent |

| Toluene (Anhydrous) | - | - | Solvent (0.1 M) |

| Dimethoxyethane (DME) | - | - | Co-solvent (optional) |

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Solvation: Charge the flask with Pyrimidine-5-carboxamide (1.0 equiv). Add anhydrous Toluene (10 mL per gram of substrate).

-

Note: If solubility is poor, add Dimethoxyethane (DME) or THF (ratio 4:1 Toluene:DME) to improve homogeneity.

-

-

Reagent Addition: Add Lawesson’s Reagent (0.6 equiv) in a single portion under nitrogen flow.

-

Why 0.6 equiv? LR delivers 2 sulfur atoms per molecule; a slight excess ensures conversion without complicating purification.

-

-

Reflux: Heat the mixture to 80–110°C (reflux) for 2–4 hours.

-

Monitoring: The suspension typically clears to a yellow solution. Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The thioamide is usually less polar (higher

) than the amide.

-

-

Workup (Oxidative Cleavage of Byproducts):

-

Purification: Flash chromatography using a gradient of 0–5% MeOH in DCM.

-

Yield Expectation: 75–85%.

-

Appearance: Yellow crystalline solid.[4]

-

Figure 2: Mechanistic pathway of Lawesson's Reagent mediated thionation.

Protocol B: Direct Thio-Hydrolysis from Nitrile

Best for: "Green" chemistry requirements, avoiding phosphorus waste.

Mechanism: Magnesium coordinates the nitrile nitrogen, increasing electrophilicity for attack by the hydrosulfide ion (

Materials

| Reagent | Equiv. | Role |

| 5-Cyanopyrimidine | 1.0 | Substrate |

| NaSH (Sodium Hydrosulfide) | 2.0 | Sulfur Source |

| MgCl₂ · 6H₂O | 1.0 | Lewis Acid Catalyst |

| DMF | - | Solvent (0.5 M) |

Step-by-Step Procedure

-

Setup: Use a single-neck RBF with a septum.

-

Dissolution: Dissolve 5-cyanopyrimidine (1.0 equiv) in DMF.

-

Catalyst Addition: Add

(1.0 equiv). Stir for 15 minutes to allow coordination. -

Thionation: Add NaSH (2.0 equiv) (flakes or hydrate). The mixture will likely turn green/dark.

-

Reaction: Stir at Room Temperature for 4–12 hours.

-

Note: Do not heat above 50°C, as pyrimidines can decompose under basic/nucleophilic conditions.

-

-

Quench: Pour the reaction mixture into ice-cold 0.5 M HCl (excess).

-

Caution: This step releases residual

. Use a hood! -

The acid protonates the thioimidate intermediate to release the thioamide.

-

-

Isolation: The product often precipitates as a yellow solid. Filter and wash with cold water. If no precipitate forms, extract with Ethyl Acetate (3x), dry over

, and concentrate.

Analytical Validation

Compare the product against the starting material to ensure full conversion.

| Feature | Pyrimidine-5-carboxamide (Start) | This compound (Product) |

| Appearance | White/Off-white solid | Yellow/Orange crystalline solid |

| IR (C=X Stretch) | ~1680 cm⁻¹ (Strong, C=O) | ~1620 cm⁻¹ (Medium) & ~1350 cm⁻¹ (C=S) |

| ¹H NMR (NH₂) | Broad singlets ~7.5–8.0 ppm | Broad singlets shift downfield to 9.5–10.5 ppm (Deshielded by S) |

| ¹³C NMR (C=X) | ~164 ppm | ~190–200 ppm (Characteristic C=S shift) |

| MS (ESI+) | [M+H]⁺ = 124.05 | [M+H]⁺ = 140.02 |

Troubleshooting & Optimization

-

Incomplete Conversion (Protocol A): If the amide persists, add 0.2 equiv more of Lawesson's reagent and increase temperature to 110°C (switch solvent to Xylene if necessary).

-

Product Decomposition: Thioamides are sensitive to oxidation. Store under Nitrogen/Argon at -20°C.

-

Purification Issues: If the thioamide streaks on silica, add 1% Triethylamine to the eluent to neutralize acidic sites on the silica gel.

References

-

Ozturk, T., et al. "Use of Lawesson's Reagent in Organic Syntheses."[6] Chemical Reviews, 2010, 110(6), 3419–3478. Link

-

Jesberger, M., Davis, T. P., & Barner, L. "Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses." Synthesis, 2003, 1929–1958. Link

- Manjunatha, K., et al. "Thioamide synthesis using NaSH and MgCl2." Tetrahedron Letters, 2006. (General methodology for electron-deficient nitriles).

-

PubChem Compound Summary. "Pyrimidine-5-carboxamide." National Center for Biotechnology Information. Link

Sources

- 1. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents [pubmed.ncbi.nlm.nih.gov]

- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lawesson's Reagent [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. A novel method for heterocyclic amide–thioamide transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: High-Purity Isolation of Pyrimidine-5-carbothioamide via Column Chromatography

Abstract

The purification of Pyrimidine-5-carbothioamide presents a distinct challenge in organic synthesis due to its high polarity, poor solubility in non-polar solvents, and tendency to streak (tail) on silica gel. This protocol outlines a robust normal-phase flash chromatography method utilizing a dichloromethane (DCM) / methanol (MeOH) gradient with basic modifiers. We address the critical separation of the thioamide from its common impurities: the starting nitrile (less polar) and the hydrolysis byproduct amide (more polar).

Part 1: Physicochemical Analysis & Purification Strategy

The Molecule[1][2]

-

Structure: A pyrimidine ring (1,3-diazine) substituted at the 5-position with a thioamide (

) group. -

pKa & Basicity: The pyrimidine nitrogens are weakly basic (

), while the thioamide proton is weakly acidic. -

Interactions: The molecule exhibits strong Hydrogen Bond Donor (HBD) and Acceptor (HBA) capabilities.

The Separation Challenge

Standard hexane/ethyl acetate gradients often fail for this scaffold because the compound adsorbs too strongly to the silica stationary phase, resulting in:

-

Retention at Baseline: The compound does not elute until high polarity is reached.

-

Band Broadening (Tailing): Interaction between the basic pyrimidine nitrogens and acidic silanol groups (

) on the silica surface causes severe peak tailing, leading to co-elution with impurities. -

Solubility Mismatch: The compound is likely insoluble in the initial mobile phase (hexane or low % EtOAc), necessitating specific loading techniques.

Elution Order (Normal Phase Silica)

Understanding the relative polarity of the reaction components is vital for fraction collection.

| Component | Structure | Relative Polarity | Predicted Rf (DCM:MeOH 95:5) |

| Starting Material | Pyrimidine-5-carbonitrile | Low | 0.6 – 0.8 |

| Target | This compound | Medium-High | 0.3 – 0.4 |

| Byproduct | Pyrimidine-5-carboxamide | High | 0.1 – 0.2 |

> Note: While thioamides are generally less polar than their oxo-amide counterparts due to the weaker dipole of

Part 2: Method Development & Optimization

Mobile Phase Selection

Do not use Hexane/Ethyl Acetate. The elution strength is insufficient.

-

Primary System: Dichloromethane (DCM) / Methanol (MeOH).

-

Modifier (Critical): Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

) to the mobile phase.

Sample Loading Strategy

Liquid loading is discouraged unless the sample is soluble in DCM. Using a strong solvent (like DMSO or DMF) for loading will cause "breakthrough," where the compound elutes immediately with the solvent front.

-

Recommended: Dry Loading .[6] Adsorb the crude mixture onto silica gel or Celite.

Part 3: Detailed Experimental Protocol

Materials

-

Stationary Phase: Spherical Silica Gel (40–60 µm, 60 Å pore size). Optional: Amine-functionalized silica (

-silica) eliminates the need for mobile phase modifiers. -

Mobile Phase A: DCM + 1% TEA.

-

Mobile Phase B: 10% MeOH in DCM + 1% TEA.

-

Detection: UV absorbance at 254 nm (Pyrimidine ring absorbs strongly).

Step-by-Step Procedure

Step 1: Pre-Purification Solubility Check

Dissolve 1 mg of crude solid in 1 mL of DCM.

-

If clear: Proceed to liquid loading (rare for this scaffold).

-

If cloudy/precipitate: Proceed to Dry Loading (Step 2).

Step 2: Dry Loading (The "Celite Sandwich")

-

Dissolve the crude reaction mixture in the minimum amount of a strong solvent (MeOH or Acetone).

-

Add Celite 545 or Silica Gel (ratio 1:2 w/w sample to sorbent).

-

Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

-

Pack this powder into a solid load cartridge or place it carefully on top of the pre-equilibrated column.

Step 3: Gradient Execution

Run the column using the following gradient profile (CV = Column Volume):

| Stage | % Mobile Phase B | Duration (CV) | Purpose |

| Equilibration | 0% | 3 CV | Wet the column; remove non-polar oils. |

| Impurity Elution | 0% → 20% | 5 CV | Elute the Nitrile starting material. |

| Target Elution | 20% → 60% | 10 CV | Elute the Thioamide (Target). |

| Wash | 100% | 3 CV | Elute the Amide byproduct. |

> Technique Tip: If the thioamide and amide co-elute, switch to an isocratic hold at the %B where the thioamide begins to elute.

Step 4: Fraction Analysis

-

Spot fractions on a TLC plate.

-

Elute TLC with 90:10 DCM:MeOH .

-

Visualize under UV (254 nm).

-

Pool fractions containing the single spot at Rf ~0.35.

Part 4: Workflow Visualization

The following diagram illustrates the decision logic for purifying heterocyclic thioamides.

Figure 1: Decision matrix for the purification of polar pyrimidine derivatives, highlighting the critical choice of loading technique based on solubility.

Part 5: Troubleshooting & Stability

Common Issues

-

Problem: Compound streaks across 10+ test tubes.

-

Problem: Compound degrades on the column.

Storage

Thioamides are prone to oxidative desulfurization.

-

Store solid at -20°C .

-

Keep under an inert atmosphere (Argon/Nitrogen).

-

Avoid prolonged exposure to light.

References

-

Teledyne ISCO. "Flash Chromatography Basics: Sample Preparation and Loading." Teledyne ISCO Application Notes. [Link]

-

Biotage. "Strategies for the Flash Purification of Highly Polar Compounds." Biotage Knowledge Base, 2023. [Link]

-

Jagodziński, T. S. "Thioamides as Useful Synthons in the Synthesis of Heterocycles."[2] Chemical Reviews, 2003, 103(1), 197–228.[2] [Link]

-

Sorbent Technologies. "Flash Chromatography Solvent Strength and Selectivity." Sorbtech Technical Guides. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. sorbtech.com [sorbtech.com]

- 7. biotage.com [biotage.com]

- 8. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iris.uniroma1.it [iris.uniroma1.it]

Application Note: Pyrimidine-5-carbothioamide Scaffolds in Next-Gen Agrochemical Discovery

This Application Note is designed for researchers in agrochemical discovery, focusing on the Pyrimidine-5-carbothioamide scaffold. This moiety represents a strategic bioisostere of the widely successful pyrimidine-5-carboxamide fungicides (SDHIs), offering altered lipophilicity, metabolic stability, and hydrogen-bonding potential.

Executive Summary

The pyrimidine heterocycle is a cornerstone of modern agrochemistry, present in fungicides (e.g., Pyrimethanil, Fenarimol) and herbicides (e.g., Bispyribac-sodium). While pyrimidine-5-carboxamides are well-established Succinate Dehydrogenase Inhibitors (SDHIs), their 5-carbothioamide analogs (C=S) remain an under-explored "privileged scaffold."

This guide details the application of this compound derivatives, focusing on their synthesis via thionation and their validation as fungicidal and antiviral agents. The thioamide substitution enhances lipophilicity (

Scientific Rationale & Mechanism

The Bioisosteric Advantage

Replacing the carbonyl oxygen of a carboxamide with sulfur (Thioamide) introduces critical physicochemical changes:

-

Bond Length: C=S (1.6-1.7 Å) is longer than C=O (1.2 Å), altering the steric fit within the enzyme binding pocket.

-

Lipophilicity: Thioamides are generally more lipophilic, improving cuticular penetration in plant leaves.

-

Hydrogen Bonding: The sulfur atom is a weaker H-bond acceptor but a stronger H-bond donor (via the N-H), which can create novel binding interactions with target site residues (e.g., Histidine or Tyrosine in the SDH complex).

Target Pathways

-

Fungicidal (SDH Inhibition): Analogous to carboxamides, these compounds target Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain, specifically binding to the ubiquinone-binding site (Q-site).

-

Antiviral (TMV/CMV): Recent studies indicate pyrimidine derivatives interfere with viral coat protein (CP) assembly in Tobacco Mosaic Virus (TMV), disrupting viral replication.

Strategic Workflow

Figure 1: Iterative discovery workflow for this compound agrochemicals.

Experimental Protocols

Protocol A: Synthesis of Pyrimidine-5-carbothioamides

Objective: Convert a precursor pyrimidine-5-carboxamide to its thioamide analog using Lawesson’s Reagent.

Reagents:

-

Precursor: Substituted Pyrimidine-5-carboxamide (1.0 eq)

-

Thionation Agent: Lawesson’s Reagent (0.6 eq)

-

Solvent: Anhydrous Toluene or 1,4-Dioxane

-

Atmosphere: Nitrogen (

)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the pyrimidine-5-carboxamide (10 mmol) in anhydrous toluene (50 mL).

-

Addition: Add Lawesson’s Reagent (6 mmol) in a single portion under a nitrogen stream.

-

Reflux: Heat the reaction mixture to reflux (

) for 4–8 hours.-

Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 2:1). The thioamide product typically has a lower

and appears as a distinct yellow spot compared to the amide.

-

-

Work-up: Cool the mixture to room temperature. Evaporate the solvent under reduced pressure.

-

Purification: Resuspend the residue in DCM and wash with saturated

(to remove acidic byproducts). Dry the organic layer over -

Isolation: Purify via silica gel column chromatography.

-

Note: Thioamides are sensitive to oxidation; store under inert gas at

.

-

Protocol B: In Vitro Fungicidal Assay (Poisoned Food Technique)

Objective: Determine the

Materials:

-

Potato Dextrose Agar (PDA)[1]

-

Test Compounds (dissolved in DMSO)

-

Fungal mycelial plugs (5 mm)

Methodology:

-

Media Preparation: Autoclave PDA and cool to

. -

Dosing: Add the test compound to the molten agar to achieve final concentrations of 6.25, 12.5, 25, 50, and 100

. Ensure final DMSO concentration is <0.5%.-

Control: PDA + 0.5% DMSO (Negative); Pyrimethanil or Boscalid (Positive).

-

-

Plating: Pour plates and allow to solidify.

-

Inoculation: Place a 5 mm mycelial plug of the target fungus in the center of the plate.

-

Incubation: Incubate at

for 72–96 hours (until control plates are near full growth). -

Measurement: Measure the colony diameter (cross-method). Calculate inhibition percentage (

):

Protocol C: Succinate Dehydrogenase (SDH) Inhibition Assay

Objective: Confirm the Mechanism of Action (MoA) by measuring mitochondrial Complex II activity.

Reagents:

-

Mitochondrial fraction (isolated from fungal mycelia or porcine heart for preliminary screen)

-

Substrate: Succinate (20 mM)

-

Electron Acceptor: DCPIP (2,6-dichlorophenolindophenol)

Methodology:

-

Assay Buffer: Phosphate buffer (50 mM, pH 7.4) containing 1 mM KCN (to block Complex IV) and 20 mM Succinate.

-

Reaction: Mix mitochondrial protein (

) with test compound in the buffer. Incubate for 10 mins at -

Initiation: Add DCPIP (final conc.

) and Phenazine Methosulfate (PMS) as an intermediate electron carrier. -

Detection: Monitor the reduction of DCPIP (blue to colorless) by measuring absorbance decrease at 600 nm using a kinetic spectrophotometer.

-

Analysis: Plot % Activity vs. Log[Concentration] to determine

.

Data Presentation & Analysis

Comparative Activity Table (Template)

Researchers should utilize the following format to compare the bioisosteric shift (Amide vs. Thioamide).

| Compound ID | R-Group (C5) | Linker (X) | Log P | B. cinerea EC50 ( | SDH IC50 (nM) |

| PYR-01 (Control) | Phenyl | C=O (Amide) | 2.4 | 12.5 | 45 |

| PYR-01-S | Phenyl | C=S (Thioamide) | 3.1 | 4.2 | 18 |

| PYR-02 | 4-F-Phenyl | C=O (Amide) | 2.6 | 8.0 | 30 |

| PYR-02-S | 4-F-Phenyl | C=S (Thioamide) | 3.4 | 2.1 | 12 |

Interpretation: A decrease in EC50/IC50 upon thionation (C=O

Structural Activity Relationship (SAR) Visualization

Figure 2: SAR optimization zones for the this compound scaffold.

Safety & Handling

-

Thioamides: May release Hydrogen Sulfide (

) under strongly acidic conditions. Work in a well-ventilated fume hood. -

Lawesson’s Reagent: Foul-smelling and moisture-sensitive. Store in a desiccator.

-

Waste Disposal: All sulfur-containing waste must be segregated and treated with bleach (hypochlorite) to oxidize residual sulfides before disposal.

References

-

Wu, W., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety.[3][4] Frontiers in Chemistry. Link

-

Liu, X.H., et al. (2017). Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore.[5] Pest Management Science. Link

-

Yan, Z., et al. (2021). Recent Research Progress: Discovery of Anti-Plant Virus Agents Based on Natural Scaffold. Frontiers in Plant Science. Link

-

Chem-Impex Int. Pyrimidine-5-carbothioic acid amide (Product Data). Chem-Impex. Link

-

CABI. Fungicide Modes of Action and Spectrum. CABI Digital Library. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Study on antiviral activities of plant extracts against plant viruses [giahpezeshksj.ut.ac.ir]

- 3. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]

- 4. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A High-Throughput In Vitro Assay for Screening Pyrimidine-5-Carbothioamide Analogs as GABA-AT Inhibitors

Abstract

This application note provides a comprehensive, field-proven protocol for the in vitro screening of novel Pyrimidine-5-carbothioamide analogs as potential inhibitors of γ-aminobutyric acid aminotransferase (GABA-AT). We detail a robust, coupled-enzyme kinetic assay suitable for a 96-well plate format, enabling medium- to high-throughput screening. The methodology is designed to be self-validating, incorporating essential controls and clear data analysis pathways to ensure scientific rigor. This guide explains the causality behind critical experimental steps, offering researchers, scientists, and drug development professionals a reliable framework for identifying and characterizing new therapeutic candidates targeting the GABAergic system.

Introduction: The Rationale for Targeting GABA-AT

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), responsible for maintaining the delicate balance between neuronal excitation and inhibition.[1][2] Its primary role is to reduce neuronal excitability, a function critical for preventing the uncontrolled neuronal firing associated with conditions like epilepsy, anxiety, and other neurological disorders.[2][3]

The synaptic concentration of GABA is tightly regulated by its synthesis, reuptake, and degradation. The enzyme γ-aminobutyric acid aminotransferase (GABA-AT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme, is the primary catalyst for GABA catabolism.[4][5] It converts GABA and α-ketoglutarate into succinic semialdehyde and glutamate, respectively, thereby terminating GABA's inhibitory signal.[4][6]

Therapeutic Strategy: Inhibiting GABA-AT activity leads to an accumulation of GABA in the synapse, enhancing inhibitory neurotransmission. This mechanism is a clinically validated strategy for seizure control, as exemplified by the FDA-approved drug Vigabatrin.[7] Consequently, the discovery of novel GABA-AT inhibitors remains a highly promising avenue for the development of new antiepileptic and anxiolytic drugs.

Compound Class of Interest: Pyrimidine-based scaffolds are privileged structures in medicinal chemistry, known for their diverse pharmacological activities.[8] Specifically, this compound analogs have been identified as a promising class of compounds with demonstrated anticonvulsant properties, with in vitro studies confirming their potential to inhibit GABA-AT.[9][10] This protocol provides the necessary framework to systematically screen a library of such analogs to identify potent and selective inhibitors.

Assay Principle and Core Mechanism

The screening protocol employs a continuous-kinetic, coupled-enzyme assay. The activity of GABA-AT is measured indirectly by monitoring the production of a downstream product in a linked reaction. This approach is highly sensitive and readily adaptable for microplate readers.

The two-step enzymatic cascade is as follows:

-

GABA-AT Reaction: In the primary reaction, GABA-AT catalyzes the transamination of GABA to succinic semialdehyde (SSA), using α-ketoglutarate as the amino group acceptor.

-

GABA + α-Ketoglutarate --(GABA-AT, PLP)--> Succinic Semialdehyde + L-Glutamate [4]

-

-

Coupled Indicator Reaction: The product of the first reaction, SSA, is immediately utilized as a substrate by a coupling enzyme, succinic semialdehyde dehydrogenase (SSADH). SSADH oxidizes SSA to succinate, a reaction that involves the stoichiometric reduction of nicotinamide adenine dinucleotide phosphate (NADP+) to NADPH.

-

Succinic Semialdehyde + NADP⁺ + H₂O --(SSADH)--> Succinate + NADPH + H⁺ [11]

-

The rate of NADPH production is directly proportional to the GABA-AT activity. NADPH has a distinct absorbance maximum at 340 nm and can also be detected fluorometrically, providing a continuous and real-time readout of the enzyme's activity. The presence of an effective this compound inhibitor will decrease the rate of NADPH formation.

Figure 1: Enzymatic cascade for GABA-AT activity measurement.

Materials and Reagents

-

Enzyme Source: Recombinant Human GABA-AT (e.g., Abcam, ab152164). A high-yield synthesis and purification protocol has been described, which is ideal for high-throughput screening.[7][12] Alternatively, GABA-AT purified from porcine brain can be used.[13]

-

Coupling Enzyme: Succinic Semialdehyde Dehydrogenase (SSADH).

-

Substrates: γ-Aminobutyric acid (GABA), α-Ketoglutaric acid.

-

Cofactor: Pyridoxal 5'-phosphate (PLP).

-

Detection Reagent: β-Nicotinamide adenine dinucleotide phosphate (NADP⁺).

-

Positive Control Inhibitor: Vigabatrin.

-

Assay Buffer: 100 mM Potassium Pyrophosphate (KPPi) buffer, pH 8.6, containing 2.5 mM DTT and 10 µM PLP.

-

Compound Diluent: 100% Dimethyl sulfoxide (DMSO).

-

Hardware:

-

UV-transparent, flat-bottom 96-well microplates.

-

Microplate reader with kinetic measurement capabilities at 340 nm absorbance.

-

Multichannel pipettes.

-

Reagent reservoirs.

-

Detailed Experimental Protocol

This protocol is optimized for a final assay volume of 200 µL per well in a 96-well plate format.

Reagent Preparation

-

10X Assay Buffer: Prepare a 1 M KPPi buffer stock, pH 8.6. For the 1X working buffer, dilute the stock to 100 mM and supplement with DTT and PLP just before use. Rationale: The alkaline pH of 8.6 is optimal for the coupled SSADH reaction, ensuring it is not the rate-limiting step. PLP is a critical cofactor for GABA-AT and is included to ensure maximal enzyme activity.

-

GABA-AT Working Solution (2X): Dilute the recombinant human GABA-AT stock in 1X Assay Buffer to a final concentration of 5 µg/mL (yields 2.5 µg/mL in the final reaction).[7] Rationale: The optimal enzyme concentration should be determined empirically to yield a robust linear reaction rate for at least 15-20 minutes.

-